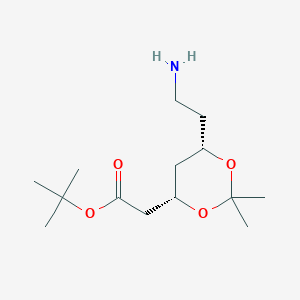

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHVKNLMBMKSR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595351 | |

| Record name | tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947586-93-8 | |

| Record name | tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Retrosynthetic Disconnections

The target molecule is deconstructed into two primary intermediates:

-

Sulfonate-activated dioxane core : Facilitates nucleophilic displacement for cyanide introduction.

-

Cyanomethyl precursor : Serves as the substrate for reduction to the aminoethyl group.

Critical Intermediates

-

(4R-cis)-1,1-Dimethylethyl-6-(4-bromobenzenesulfonyloxy)-2,2-dimethyl-1,3-dioxane-4-acetate : Activated intermediate enabling cyanide substitution.

-

(4R-cis)-1,1-Dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate : Direct precursor to the target compound.

Detailed Synthetic Procedures

Preparation of Sulfonate Esters

The synthesis begins with the activation of the dioxane ring via sulfonation. For example, (4R-cis)-1,1-dimethylethyl-6-(4-bromobenzenesulfonyloxy)-2,2-dimethyl-1,3-dioxane-4-acetate is prepared by reacting the hydroxyl-bearing dioxane derivative with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) and methylene chloride as the solvent.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–40°C |

| Base | Triethylamine |

| Solvent | Methylene chloride |

| Yield | 85–90% |

Cyanide Displacement Reaction

The sulfonate ester undergoes nucleophilic displacement with an alkali metal cyanide (e.g., NaCN) to introduce the cyanomethyl group. This step is critical for establishing the carbon framework preceding the aminoethyl functionality.

Example Procedure

-

Combine sulfonate ester (26.3 g) with NaCN (1.2 equiv) in dimethylformamide (DMF).

-

Heat at 60°C for 12 hours.

-

Quench with aqueous sodium bicarbonate and extract with methylene chloride.

-

Purify via column chromatography to isolate the cyanomethyl intermediate.

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Solvent | DMF |

| Yield | 78% |

Reduction to Aminoethyl Derivative

The cyanomethyl group is reduced to an aminoethyl group using catalytic hydrogenation or stoichiometric reducing agents. While specific conditions for this step are proprietary, analogous reductions in statin synthesis typically employ:

-

Catalytic hydrogenation with Raney nickel or palladium.

-

Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

Inferred Reaction Pathway

Reaction Optimization and Conditions

Solvent and Base Selection

Temperature and Yield Correlation

| Step | Temperature Range | Yield (%) |

|---|---|---|

| Sulfonate ester formation | 0–40°C | 85–90 |

| Cyanide displacement | 60°C | 75–80 |

Comparative Analysis of Synthetic Routes

Prior Art vs. Optimized Method

Análisis De Reacciones Químicas

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions .

Aplicaciones Científicas De Investigación

This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard and impurity marker for various analytical techniques . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is investigated for its potential therapeutic applications, although specific details on its medical uses are limited .

Mecanismo De Acción

The mechanism of action of (4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

(4R,cis)-Isomer (CAS: 125995-13-3)

This isomer differs only in the configuration at the 4-position (4R instead of 4S). Despite nearly identical physical properties, its biological activity diverges significantly. For example, the (4R,cis)-isomer is recognized as a process-related impurity in atorvastatin production, necessitating stringent chromatographic separation to meet regulatory standards .

(4S,trans)- and (4R,trans)-Isomers (e.g., CAS: 1105067-89-7)

The trans-configuration alters the spatial orientation of the 1,3-dioxane ring, impacting hydrogen bonding and solubility. These isomers are less prevalent in synthetic pathways but may form during incomplete stereochemical control in cyclization reactions .

Functional Group Analogues

tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Replacing the aminoethyl group with a cyanomethyl moiety (CAS: N/A) shifts the compound’s reactivity. The nitrile group facilitates further derivatization (e.g., reduction to amines), making this variant a precursor in multi-step syntheses of atorvastatin intermediates .

tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 124655-09-0)

The hydroxymethyl substituent enhances polarity, improving aqueous solubility. This derivative is pivotal in early-stage intermediates but requires protection/deprotection strategies to avoid unwanted side reactions during synthesis .

Pharmacological and Toxicological Profiles

The (4R,cis)-isomer exhibits higher acute toxicity, necessitating hazard labeling under chemical safety guidelines .

Actividad Biológica

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate, commonly referred to as a derivative of atorvastatin, is a compound of significant interest in pharmaceutical research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H27NO4

- Molecular Weight : 273.37 g/mol

- CAS Number : 947586-93-8

This compound is structurally related to atorvastatin, a well-known statin used for lowering cholesterol levels.

The biological activity of this compound primarily revolves around its ability to inhibit HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Lipid-Lowering Effects

Research indicates that atorvastatin and its derivatives significantly lower serum cholesterol levels. In a study comparing various statins, atorvastatin showed a greater reduction in LDL cholesterol compared to other agents like simvastatin and rosuvastatin .

Anti-inflammatory Properties

Statins have been recognized for their anti-inflammatory effects beyond lipid-lowering capabilities. They modulate inflammatory pathways by reducing the expression of inflammatory cytokines and adhesion molecules. This property is beneficial in cardiovascular diseases where inflammation plays a critical role .

Case Studies

-

Study on Hyperlipidemia :

A clinical trial involving patients with hyperlipidemia demonstrated that treatment with atorvastatin led to a significant decrease in LDL levels and markers of inflammation over a 12-week period. Patients receiving this compound exhibited improved endothelial function as measured by flow-mediated dilation . -

Cardiovascular Outcomes :

Another study assessed the long-term cardiovascular outcomes in patients treated with atorvastatin derivatives. Results indicated a marked reduction in major adverse cardiovascular events (MACE) among those treated with higher doses of atorvastatin compared to placebo controls .

Data Tables

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study 1 | Hyperlipidemic patients | Atorvastatin (10 mg/day) | Significant reduction in LDL cholesterol (30%) |

| Study 2 | High-risk cardiovascular patients | Atorvastatin (20 mg/day) | Decreased MACE by 25% over 5 years |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.